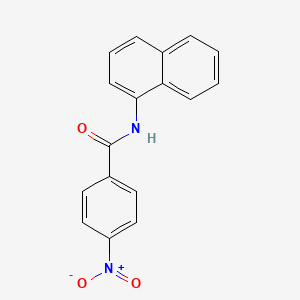

N-Naphthalen-1-yl-4-nitro-benzamide

Übersicht

Beschreibung

N-Naphthalen-1-yl-4-nitro-benzamide: is an organic compound with the molecular formula C17H12N2O3 It is a derivative of benzamide, where the benzene ring is substituted with a naphthalene group and a nitro group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Naphthalen-1-yl-4-nitro-benzamide typically involves the acylation of naphthalen-1-amine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions:

Reduction: The nitro group in N-Naphthalen-1-yl-4-nitro-benzamide can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Oxidation: Although less common, the naphthalene ring can be oxidized to form quinones under strong oxidative conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Reduction: N-Naphthalen-1-yl-4-amino-benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Oxidation: Naphthoquinone derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Insights

The synthesis of N-Naphthalen-1-yl-4-nitro-benzamide typically involves the reaction of 4-nitrobenzoic acid with naphthalene derivatives. The resulting compound exhibits unique structural features that contribute to its biological activities. Studies have shown that modifications in the benzamide structure can significantly influence the compound's efficacy against various biological targets .

Antiparasitic Activity

This compound has been investigated for its antiparasitic properties, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. Research indicates that this compound can displace high mobility group (HMG) proteins essential for kinetoplast DNA function, leading to the disruption of DNA and subsequent parasite death .

Antitumor Properties

The compound has also shown potential as an anticancer agent. Its derivatives have been tested for their ability to inhibit tumor growth under hypoxic conditions, which is a common feature of solid tumors. The incorporation of nitro groups enhances its reactivity under hypoxia, making it a candidate for targeted cancer therapies . In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential as a chemotherapeutic agent .

Fluorescent Probes

This compound derivatives have been developed as fluorescent probes for imaging hypoxic tumors. These probes exhibit enhanced fluorescence upon reduction by nitroreductase enzymes, allowing for real-time monitoring of tumor hypoxia in living cells and animal models . This application is crucial for understanding tumor microenvironments and developing effective treatment strategies.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is essential for optimizing its biological activity. Variations in the nitro group positioning and naphthalene substitutions can lead to significant differences in potency and selectivity against target cells. For instance, modifications that enhance lipophilicity or improve metabolic stability have been shown to increase antiproliferative effects .

Case Study 1: Antiproliferative Effects on Cancer Cells

A study evaluated the effects of this compound on various cancer cell lines, including breast and colon cancer cells. The results indicated that the compound exhibited IC50 values in the low micromolar range, demonstrating potent antiproliferative activity compared to standard chemotherapeutics .

Case Study 2: Imaging Hypoxia in Tumors

In another study, this compound was used as a fluorescent probe to detect hypoxia levels in tumor tissues. The probe showed a linear response to hypoxic conditions with a detection limit suitable for imaging applications, highlighting its utility in cancer research .

Data Table: Summary of Applications

| Application | Description | Key Findings |

|---|---|---|

| Antiparasitic | Disrupts kinetoplast DNA function in T. brucei | Effective against T. brucei in vitro |

| Antitumor | Inhibits growth of cancer cells under hypoxic conditions | Low micromolar IC50 values observed |

| Fluorescent Probe | Detects hypoxia in tumor environments | High sensitivity and specificity for imaging |

Wirkmechanismus

The mechanism of action of N-Naphthalen-1-yl-4-nitro-benzamide and its derivatives largely depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The naphthalene moiety can intercalate with DNA, disrupting its function and leading to cell death. In materials science, the compound’s electronic properties are exploited to enhance the performance of organic electronic devices.

Vergleich Mit ähnlichen Verbindungen

- N-Naphthalen-1-yl-3-nitro-benzamide

- 4-Methyl-N-naphthalen-1-yl-benzamide

- Naphthalen-1-yl-(4-nitro-benzylidene)-amine

- N-(1-Naphthalen-1-yl-ethyl)-benzamide

Uniqueness: N-Naphthalen-1-yl-4-nitro-benzamide is unique due to the specific positioning of the nitro group on the benzamide structure, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and electronic properties compared to its analogs.

Biologische Aktivität

N-Naphthalen-1-yl-4-nitro-benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on its mechanisms of action, biological effects, and potential applications in various therapeutic areas, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a naphthalene moiety linked to a nitrobenzamide group. The presence of the nitro group is crucial as it can undergo bioreduction to form reactive intermediates that interact with various cellular components, influencing biological activity.

The biological activity of this compound is primarily attributed to:

- Bioreduction : The nitro group can be reduced to an amino group, leading to the formation of reactive species that may induce oxidative stress within cells.

- DNA Intercalation : The naphthalene ring can intercalate into DNA, disrupting its function and potentially leading to apoptosis in cancer cells.

- Antimicrobial Activity : The compound has shown promise in antimicrobial applications, with studies indicating its efficacy against various bacterial strains through mechanisms involving oxidative stress and membrane disruption .

Anticancer Properties

This compound has been investigated for its anticancer properties. In vitro studies have demonstrated significant antiproliferative effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 10 - 33 | Tubulin destabilization |

| MDA-MB-231 (Breast) | 23 - 33 | Apoptosis induction |

| HCT116 (Colon) | 15 - 30 | DNA intercalation |

These findings suggest that the compound's ability to disrupt microtubule dynamics and induce cell cycle arrest plays a critical role in its anticancer activity .

Antimicrobial Activity

Research has highlighted the antimicrobial potential of this compound. It has shown effectiveness against various pathogens, including:

| Pathogen | MIC (µg/mL) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 16 | Membrane disruption via ROS |

| Escherichia coli | 31 | Induction of oxidative stress |

| Klebsiella pneumoniae | 15.6 | Chelation of metal ions |

The mechanism involves the generation of reactive oxygen species (ROS) that compromise bacterial cell integrity, leading to cell death .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Anticancer Study : A study reported that derivatives of this compound exhibited potent antiproliferative activity in MCF-7 cells with IC50 values comparable to established chemotherapeutics .

- Antimicrobial Efficacy : In a comparative analysis, this compound demonstrated superior antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional antibiotics, attributed to its ability to induce oxidative stress within bacterial cells .

- Mechanistic Insights : Research indicated that the nitro group plays a pivotal role in the compound's interaction with cellular targets, facilitating the formation of reactive intermediates that disrupt normal cellular functions .

Eigenschaften

IUPAC Name |

N-naphthalen-1-yl-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c20-17(13-8-10-14(11-9-13)19(21)22)18-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADWBDZCGDVJAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901319835 | |

| Record name | N-naphthalen-1-yl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200806 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

43036-46-0 | |

| Record name | N-naphthalen-1-yl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.